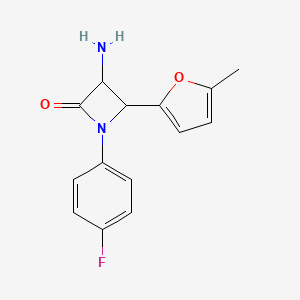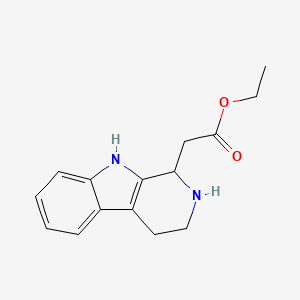![molecular formula C14H9NO4 B11859857 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-72-4](/img/structure/B11859857.png)
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, offers interesting properties that make it valuable for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods used for constructing quinoline scaffolds . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to ensure high yields and environmentally friendly processes . The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) to introduce functional groups at specific positions on the quinoline ring.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized for specific applications in medicinal chemistry and material science .
科学研究应用
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has several scientific research applications:
作用机制
The exact mechanism of action of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to the modulation of biochemical processes and therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
4-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical and biological importance.
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione stands out due to its unique structure, which combines the quinoline scaffold with additional functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
5020-72-4 |
|---|---|
分子式 |
C14H9NO4 |
分子量 |
255.22 g/mol |
IUPAC 名称 |
9-hydroxy-3-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H9NO4/c1-6-5-8-11(15-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)16/h2-5,16H,1H3,(H,15,19) |
InChI 键 |
HPPOELGXWIJZGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)



![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)



![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)




